3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol
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Overview
Description
3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol is a heterocyclic compound that features a combination of phenyl, thiophene, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a substituted glycine ethyl ester hydrochloride with thiophene derivatives, followed by amidation and cyclization reactions . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the thiophene and phenyl groups onto the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, Paal-Knorr synthesis, or other condensation reactions that are amenable to large-scale operations . These methods ensure high yields and purity of the final product, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated phenyl or thiophene derivatives.
Scientific Research Applications
3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit kinases or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-5-thiophen-2-yl-4,5-dihydro-1H-pyrazole
- 1,2,4-oxadiazole derivatives containing thiophene
- Thiophene-substituted pyrimidines
Uniqueness
3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol is unique due to its specific combination of phenyl, thiophene, and imidazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C19H14N2OS |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C19H14N2OS/c22-15-9-4-8-14(12-15)19-20-17(13-6-2-1-3-7-13)18(21-19)16-10-5-11-23-16/h1-12,22H,(H,20,21) |
InChI Key |
BUKWBSSEHYXHML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)O)C4=CC=CS4 |
Origin of Product |
United States |
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